3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC15185558
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO3 |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2 |
| Standard InChI Key | HBXCIPLEXAZABK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a benzochromene system—a fused bicyclic framework combining a benzene ring with a chromene moiety (Figure 1). Chromenes, oxygen-containing heterocycles, are known for their diverse bioactivity, and the addition of a tetrahydro group (7,8,9,10-tetrahydro-6H) introduces partial saturation, enhancing conformational flexibility. The hydroxyl group at position 3 and the pyrrolidin-1-ylmethyl group at position 4 further modify electronic and steric properties. Crystallographic analyses reveal that the pyrrolidine ring adopts a chair conformation, facilitating hydrophobic interactions with biological targets.
Key Structural Features
-
Chromene Backbone: The 6H-benzo[c]chromen-6-one system provides a planar aromatic region for π-π stacking and hydrogen bonding.
-
Hydroxyl Group: Positioned at C3, this group enhances solubility and participates in hydrogen-bonding networks.
-
Pyrrolidin-1-ylmethyl Substituent: The pyrrolidine ring, attached via a methylene bridge at C4, introduces alkaloid-like characteristics, potentially influencing receptor binding.
Table 1: Fundamental Properties of 3-Hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₃ |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
| Topological Polar Surface | 58.8 Ų |
Synthesis and Chemical Properties
Reactivity and Stability
The hydroxyl group renders the compound susceptible to oxidation, necessitating inert storage conditions. Spectrophotometric studies indicate stability in neutral aqueous solutions but degradation under strong acidic or basic conditions. The pyrrolidine nitrogen may participate in salt formation, improving solubility for pharmacological applications.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: ¹H NMR confirms the presence of the pyrrolidine methylene protons (δ 2.5–3.0 ppm) and aromatic protons (δ 6.8–7.2 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.4, consistent with the molecular formula.
-
HPLC: Reverse-phase chromatography (C18 column) confirms >95% purity under optimized conditions.
Stability Profiling
Accelerated stability studies (40°C/75% RH) reveal a shelf life of 12 months when stored in amber vials at -20°C.
Applications and Future Directions
Pharmaceutical Development
The compound’s structural features align with lead candidates for:
-
Neurodegenerative Diseases: Targeting protein misfolding pathways.
-
Oncology: Inhibiting tyrosine kinases involved in tumor proliferation.
Material Science
Conjugated chromophores may serve as fluorescent probes for bioimaging, leveraging the chromene core’s inherent luminescence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume